6-Cloro-1H-indazol-4-amina

Descripción general

Descripción

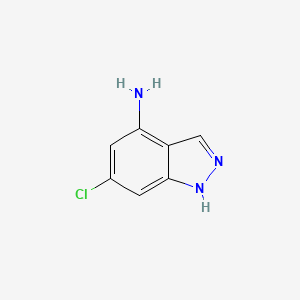

6-Chloro-1H-indazol-4-amine is a chemical compound with the molecular weight of 167.6 . It is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazole derivatives, such as 6-Chloro-1H-indazol-4-amine, involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 6-Chloro-1H-indazol-4-amine is C7H6ClN3 . The InChI code is 1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) .Chemical Reactions Analysis

The synthesis of indazole derivatives involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Aplicaciones Científicas De Investigación

Síntesis de Lenacapavir

“6-Cloro-1H-indazol-4-amina” es un fragmento heterocíclico utilizado en la síntesis de Lenacapavir, un potente inhibidor de la cápside para el tratamiento de infecciones por VIH-1 . Se ha descrito un nuevo enfoque para sintetizar este compuesto a partir de 2,6-diclorobenzonitrilo de bajo coste. Este método sintético utiliza una secuencia de dos pasos que incluye la bromación regioselectiva y la formación de heterociclos con hidracina para dar el producto deseado .

Tratamiento de la enfermedad de Alzheimer

Las 3-aminoindazoles, una clase de estructuras heterocíclicas que incluye “this compound”, se encuentran en el inhibidor de la glucógeno sintasa 3β 1, una sustancia con potencial para el tratamiento de la enfermedad de Alzheimer .

Tratamiento de la deficiencia de hierro

La estructura de 3-aminoindazol, que incluye “this compound”, se desarrolló como un posible tratamiento para la deficiencia de hierro .

Supresión del crecimiento tumoral

Linifanib, un compuesto que incluye la estructura de 3-aminoindazol, es un potente inhibidor del receptor de la tirosina quinasa que se utiliza para suprimir el crecimiento tumoral .

Tratamiento del VIH

Gilead desarrolló Lenacapavir, que exhibe alta potencia en el tratamiento del virus de inmunodeficiencia humana (VIH) .

Actividades antimicrobianas

Se estudiaron las actividades antimicrobianas de las 2-arilidén-6-furfurilidén ciclohexanonas y hexahidroindazoles, que incluyen “this compound”. Se encontró que la mayoría de los compuestos tenían una actividad de moderada a alta contra los cultivos de prueba de Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. y Escherichia coli .

Safety and Hazards

Direcciones Futuras

While specific future directions for 6-Chloro-1H-indazol-4-amine are not mentioned, indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their wide range of chemical and biological properties .

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloro-1H-indazol-4-amine are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

6-Chloro-1H-indazol-4-amine acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes in the cell cycle and DNA damage response pathways, potentially leading to the death of cancer cells .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . The inhibition of these kinases disrupts the cell cycle and DNA damage response pathways, which can lead to apoptosis, particularly in cancer cells .

Result of Action

The molecular and cellular effects of 6-Chloro-1H-indazol-4-amine’s action primarily involve the disruption of cell cycle regulation and DNA damage response pathways . This can lead to the induction of apoptosis, particularly in cancer cells .

Análisis Bioquímico

Biochemical Properties

6-Chloro-1H-indazol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis . Additionally, 6-Chloro-1H-indazol-4-amine interacts with proteins involved in DNA repair mechanisms, thereby affecting the cell’s ability to maintain genomic stability .

Cellular Effects

The effects of 6-Chloro-1H-indazol-4-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and survival. By inhibiting specific kinases, 6-Chloro-1H-indazol-4-amine can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, this compound has been shown to modulate gene expression, resulting in the upregulation or downregulation of genes involved in apoptosis and cell survival . These effects highlight the potential of 6-Chloro-1H-indazol-4-amine as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 6-Chloro-1H-indazol-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of these enzymes, 6-Chloro-1H-indazol-4-amine prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These molecular interactions underscore the multifaceted nature of 6-Chloro-1H-indazol-4-amine’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-1H-indazol-4-amine have been studied over various time periods. It has been found that the compound remains stable under standard storage conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 6-Chloro-1H-indazol-4-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that 6-Chloro-1H-indazol-4-amine has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-Chloro-1H-indazol-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-Chloro-1H-indazol-4-amine can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

6-Chloro-1H-indazol-4-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted from the body through renal and biliary routes . The interaction of 6-Chloro-1H-indazol-4-amine with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, 6-Chloro-1H-indazol-4-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, 6-Chloro-1H-indazol-4-amine can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of 6-Chloro-1H-indazol-4-amine plays a significant role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression . Additionally, 6-Chloro-1H-indazol-4-amine can be targeted to specific organelles through post-translational modifications, which direct it to compartments such as the mitochondria and endoplasmic reticulum . These localization patterns are essential for understanding the compound’s mechanism of action.

Propiedades

IUPAC Name |

6-chloro-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUUWRKVHDDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646182 | |

| Record name | 6-Chloro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-32-4 | |

| Record name | 6-Chloro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1371795.png)

![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)

![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)

![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)

![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)

![3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1371814.png)